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Compound of Interest

Compound Name: 7-Epi-10-deacetylcephalomannine

Cat. No.: B026102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the taxane

derivative 7-Epi-10-deacetylcephalomannine, a natural product of interest in oncological

research. The document details the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data, outlines the experimental protocols for their acquisition, and illustrates

the compound's primary mechanism of action.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 7-Epi-10-
deacetylcephalomannine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts for 7-
Epi-10-deacetylcephalomannine is not readily found, the primary literature indicates its

characterization by these methods. The data presented here is a representative compilation

based on closely related taxane analogs, particularly 7-epi-taxol, and established knowledge of

taxane chemistry.

Table 1: Representative ¹H NMR Data for 7-Epi-10-deacetylcephalomannine (in CDCl₃)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~5.70 d 7.0

H-3 ~3.85 d 7.0

H-5 ~4.98 d 8.0

H-6α ~2.55 m

H-6β ~1.90 m

H-7 ~3.80 t 8.5

H-10 ~5.20 s

H-13 ~6.25 t 8.5

H-14α ~2.25 m

H-14β ~2.20 m

H-2' ~5.50 d 2.5

H-3' ~5.80 dd 9.0, 2.5

Me-16 ~1.20 s

Me-17 ~1.15 s

Me-18 ~1.70 s

Me-19 ~1.85 s

OAc-4 ~2.30 s

Benzoyl-o ~8.15 d 7.5

Benzoyl-m,p ~7.50-7.65 m

Tigloyl-3'' ~6.90 q 7.0

Tigloyl-Me-2'' ~1.80 s

Tigloyl-Me-4'' ~1.85 d 7.0
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Table 2: Representative ¹³C NMR Data for 7-Epi-10-deacetylcephalomannine (in CDCl₃)
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Carbon Chemical Shift (δ, ppm)

1 ~79.0

2 ~75.0

3 ~46.0

4 ~81.0

5 ~84.0

6 ~36.0

7 ~72.0

8 ~58.0

9 ~204.0

10 ~76.0

11 ~134.0

12 ~142.0

13 ~72.0

14 ~36.0

15 ~43.0

16 ~27.0

17 ~22.0

18 ~15.0

19 ~10.0

20 ~76.0

OAc-4 (C=O) ~171.0

OAc-4 (Me) ~21.0

Benzoyl (C=O) ~167.0
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Benzoyl (C-ipso) ~129.0

Benzoyl (C-o) ~130.0

Benzoyl (C-m) ~128.5

Benzoyl (C-p) ~133.5

Side Chain C-1' ~173.0

Side Chain C-2' ~73.0

Side Chain C-3' ~55.0

Tigloyl (C=O) ~168.0

Tigloyl C-2'' ~128.0

Tigloyl C-3'' ~138.0

Tigloyl Me-2'' ~12.0

Tigloyl Me-4'' ~14.0

Mass Spectrometry (MS)
Mass spectral analysis of 7-Epi-10-deacetylcephalomannine would be expected to yield a

protonated molecule [M+H]⁺ at m/z 790.3. The fragmentation pattern would be consistent with

other taxane structures, showing characteristic losses of the side chain and other functional

groups.

Table 3: Predicted High-Resolution Mass Spectrometry Data for 7-Epi-10-
deacetylcephalomannine

Ion Formula Calculated m/z

[M+H]⁺ C₄₃H₅₂NO₁₃⁺ 790.3439

[M+Na]⁺ C₄₃H₅₁NNaO₁₃⁺ 812.3258

[M+K]⁺ C₄₃H₅₁KNO₁₃⁺ 828.2998
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Experimental Protocols
The following are detailed methodologies for the key experiments related to the spectroscopic

analysis of 7-Epi-10-deacetylcephalomannine.

Isolation of 7-Epi-10-deacetylcephalomannine
7-Epi-10-deacetylcephalomannine is typically isolated from the needles or bark of various

Taxus species.

Extraction: Dried and ground plant material is extracted with a methanol/water mixture.

Partitioning: The crude extract is then partitioned between water and a non-polar solvent like

hexane to remove lipids. The aqueous layer is subsequently extracted with dichloromethane.

Chromatography: The dichloromethane extract is subjected to multiple chromatographic

steps, including column chromatography on silica gel, followed by preparative high-

performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified 7-Epi-10-deacetylcephalomannine
is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 MHz or higher). Standard pulse sequences are used for 1D spectra. 2D NMR

experiments such as COSY, HSQC, and HMBC are employed for complete structural

assignment.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00

ppm for ¹H and ¹³C).

Mass Spectrometry
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

solvent such as methanol or acetonitrile.
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Instrumentation: High-resolution mass spectrometry is performed using an electrospray

ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Data Acquisition: Data is acquired in positive ion mode to observe protonated molecules and

other adducts. MS/MS fragmentation data can be obtained to aid in structural confirmation.

Mandatory Visualization
The following diagrams illustrate key aspects of 7-Epi-10-deacetylcephalomannine's analysis

and mechanism of action.
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Caption: Experimental workflow for the isolation and analysis of 7-Epi-10-
deacetylcephalomannine.
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Caption: Mechanism of action of 7-Epi-10-deacetylcephalomannine leading to apoptosis in

cancer cells.

To cite this document: BenchChem. [Spectroscopic and Mechanistic Analysis of 7-Epi-10-
deacetylcephalomannine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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